Cas no 3563-49-3 (1-Pentanone,1-(4-methylphenyl)-2-(1-pyrrolidinyl)-)
3563-49-3 structure
Product Name:1-Pentanone,1-(4-methylphenyl)-2-(1-pyrrolidinyl)-
N.o CAS:3563-49-3
MF:C16H23NO
MW:245.359924554825
CID:306960
PubChem ID:14373
Update Time:2025-04-19
1-Pentanone,1-(4-methylphenyl)-2-(1-pyrrolidinyl)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Pentanone,1-(4-methylphenyl)-2-(1-pyrrolidinyl)-
- 4'-Methyl-2-(1-pyrrolidinyl)valerophenone
- Pyrovalerone
- CHEBI:134998
- PYROVALERONE [MART.]
- Pirovalerona
- 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one
- PYROVALERONE [MI]
- 1-Pentanone, 1-(4-methylphenyl)-2-(1-pyrrolidinyl)-
- CHEMBL201960
- UNII-VOU69C02JP
- Pyrovaleronum [INN-Latin]
- 3563-49-3
- 1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one
- NS00017901
- Q410824
- SWUVZKWCOBGPTH-UHFFFAOYSA-N
- PYROVALERONE [WHO-DD]
- 1-P-TOLYL-1-OXO-2-PYRROLIDINO-N-PENTANE
- HY-U00296
- 4'-methyl-alpha-pyrrolidinovalerophenone
- VOU69C02JP
- CS-7265
- DEA No. 1485
- Pirovalerona [INN-Spanish]
- J8.659B
- 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one
- SCHEMBL164376
- Pyrovaleronum
- 1-(4-Methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone #
- Pyrovalerone [INN]
- Valerophenone, 4'-methyl-2-(1-pyrrolidinyl)-
- DTXSID20863194
- BDBM50182555
-
- Inchi: 1S/C16H23NO/c1-3-6-15(17-11-4-5-12-17)16(18)14-9-7-13(2)8-10-14/h7-10,15H,3-6,11-12H2,1-2H3
- Chave InChI: SWUVZKWCOBGPTH-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C)=CC=1)C(CCC)N1CCCC1
Propriedades Computadas
- Massa Exacta: 245.17809
- Massa monoisotópica: 245.177964357g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 5
- Complexidade: 262
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.8
- Superfície polar topológica: 20.3Ų
Propriedades Experimentais
- Ponto de ebulição: bp0.08 104°
- PSA: 20.31
1-Pentanone,1-(4-methylphenyl)-2-(1-pyrrolidinyl)- Literatura Relacionada
-
Khalid A. Alsenedi,Calum Morrison Anal. Methods 2017 9 2732
-
Senhan Xu,Ping Wu,Wei Zhang Org. Biomol. Chem. 2016 14 11389
-
Xueguo Chen,Ting Zhang Anal. Methods 2014 6 8291
-
Barbara Zdrazil,Eva Hellsberg,Michael Viereck,Gerhard F. Ecker Med. Chem. Commun. 2016 7 1819
-
Lewis A. T. Allen,Robert-Cristian Raclea,Philipp Natho,Philip J. Parsons Org. Biomol. Chem. 2021 19 498
3563-49-3 (1-Pentanone,1-(4-methylphenyl)-2-(1-pyrrolidinyl)-) Produtos relacionados
- 90-84-6(1-Propanone,2-(diethylamino)-1-phenyl-)
- 1157739-24-6(α-[1-[Ethylmethylamino]ethyl]benzenemethanone)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Fornecedores recomendados
SHOCHEM(SHANGHAI) CO.,lTD
Membro Ouro
CN Fornecedor
A granel
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Hangzhou Cedareal Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel